2-(Tert-butoxy)-5-methoxyphenol
Description
2-(Tert-butoxy)-5-methoxyphenol is a phenolic compound featuring a tert-butoxy (–O–C(CH₃)₃) group at the 2-position and a methoxy (–OCH₃) group at the 5-position of the benzene ring. Phenolic compounds with alkoxy substituents are widely studied for their biological activities, including antioxidant, antimicrobial, and enzyme-inhibitory effects. The tert-butoxy group, known for its steric bulk and electron-donating nature, likely influences solubility, stability, and intermolecular interactions .
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
5-methoxy-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C11H16O3/c1-11(2,3)14-10-6-5-8(13-4)7-9(10)12/h5-7,12H,1-4H3 |
InChI Key |
UVJVLFBDGYWKQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)-5-methoxyphenol typically involves the protection of phenolic hydroxyl groups using tert-butyl groups. One common method is the reaction of 5-methoxyphenol with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxy)-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the reagent used.
Scientific Research Applications
2-(Tert-butoxy)-5-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the phenolic hydroxyl group.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Tert-butoxy)-5-methoxyphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, which are crucial for its antioxidant activity. The tert-butoxy group can influence the compound’s solubility and reactivity, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the 5-methoxyphenol core but differ in substituents, enabling comparative analysis:
Key Observations :
- Planarity : The Schiff base analog () exhibits near-planar geometry due to intramolecular O–H···N hydrogen bonding, whereas the tert-butoxy variant’s bulky group may disrupt planarity, affecting π-π stacking interactions .
- Hydrogen Bonding: Natural derivatives like 2-(4-hydroxy-2-methoxybenzyl)-5-methoxyphenol () utilize –OH groups for H-bonding, whereas the tert-butoxy group lacks H-bond donors, possibly altering solubility and biological target engagement .
Comparative Insights :
Physicochemical Properties
- Solubility : The tert-butoxy group’s hydrophobicity may reduce aqueous solubility compared to ethoxy or hydroxy-substituted analogs but improve lipid bilayer penetration .
- Stability : Bulky tert-butoxy groups can protect against oxidative degradation, extending shelf-life relative to smaller alkoxy derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
